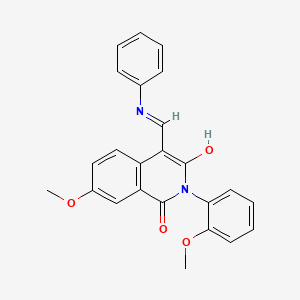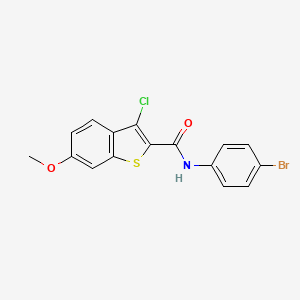
4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione, also known as AMIQ, is a synthetic compound that belongs to the class of isoquinoline derivatives. AMIQ has been studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Aplicaciones Científicas De Investigación
4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative disorders, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been studied for its neuroprotective effects and its potential to improve cognitive function. In cardiovascular diseases, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to have vasodilatory effects and to protect against oxidative stress.
Mecanismo De Acción
The exact mechanism of action of 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the activity of protein kinase C (PKC), which plays a key role in cell proliferation and survival. 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and tumor invasion. Additionally, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response and cell survival.
Biochemical and Physiological Effects
4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione induces apoptosis and inhibits cell proliferation by regulating the expression of various genes involved in cell cycle progression and apoptosis. In neurodegenerative disorders, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to protect against oxidative stress and to improve cognitive function by modulating the activity of various neurotransmitters. In cardiovascular diseases, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to have vasodilatory effects and to protect against oxidative stress by reducing the production of reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, there are also some limitations to using 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione in lab experiments, including its high cost and limited availability. Additionally, the exact mechanism of action of 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione, including the development of more efficient and cost-effective synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to investigate the safety and toxicity of 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione in vivo and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research. Although there are still many unanswered questions about the mechanism of action and potential therapeutic applications of 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione, the current research suggests that it has promising potential for the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases.
Métodos De Síntesis
4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione can be synthesized through a multistep reaction starting from 2-methoxybenzoic acid and 4-anilinomethylene-2,3-dihydro-1H-inden-1-one. The reaction involves the formation of an imine intermediate, which is then cyclized to form the isoquinoline ring. The final product is obtained after purification and characterization using various spectroscopic techniques.
Propiedades
IUPAC Name |
3-hydroxy-7-methoxy-2-(2-methoxyphenyl)-4-(phenyliminomethyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-29-17-12-13-18-19(14-17)23(27)26(21-10-6-7-11-22(21)30-2)24(28)20(18)15-25-16-8-4-3-5-9-16/h3-15,28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPRAKPVSFFOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N(C2=O)C3=CC=CC=C3OC)O)C=NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6067873.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6067882.png)
![1-acetyl-4-[5-(2-isoxazolidinylcarbonyl)-2-methoxyphenoxy]piperidine](/img/structure/B6067890.png)
![3-(4-chlorophenyl)-7-cyclohexyl-2-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6067891.png)
![1-(3-{[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6067896.png)
![1-(3-chlorophenyl)-4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6067897.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6067903.png)
![1-[cyclohexyl(methyl)amino]-3-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6067906.png)

![5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6067930.png)

![1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6067966.png)
![1-(3-cyclohexen-1-ylcarbonyl)-4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B6067971.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B6067977.png)